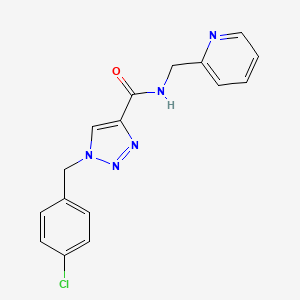![molecular formula C17H16N4O5 B6100927 N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan](/img/structure/B6100927.png)
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan, also known as CPT, is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. CPT is a tryptophan derivative that has a pyrazole ring attached to its carboxyl group, which makes it structurally distinct from other tryptophan derivatives.
科学的研究の応用
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been studied for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, this compound has been used as a probe to study protein-ligand interactions and enzyme kinetics. This compound has also been used as a fluorescent probe to study protein-protein interactions.
作用機序
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan exerts its biological effects by binding to proteins and enzymes in the body. It has been shown to bind to various proteins, including serum albumin, carbonic anhydrase, and α1-acid glycoprotein. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. This compound has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. This compound has been shown to possess anti-inflammatory properties, which help to reduce inflammation in the body. This compound has also been shown to possess anti-cancer properties, which help to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan has various advantages and limitations for lab experiments. One of the advantages of this compound is its high purity and stability, which makes it suitable for various scientific research applications. This compound is also highly soluble in water, which makes it easy to use in various assays. One of the limitations of this compound is its high cost, which makes it difficult to use in large-scale experiments. In addition, this compound has limited solubility in organic solvents, which makes it difficult to use in certain assays.
将来の方向性
There are several future directions for research on N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan. One area of research is the development of this compound analogs with improved properties. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of this compound. In addition, this compound can be used as a tool to study protein-ligand interactions and enzyme kinetics. Further research is needed to fully understand the potential therapeutic applications of this compound.
合成法
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan can be synthesized using a multistep process that involves the reaction of tryptophan with 1-methyl-3-(4-carboxyphenyl)-5-pyrazolone. The reaction proceeds via a condensation reaction, where the carboxyl group of tryptophan reacts with the pyrazole ring of 1-methyl-3-(4-carboxyphenyl)-5-pyrazolone to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various scientific research applications.
特性
IUPAC Name |
3-[[1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-21-8-11(16(23)24)14(20-21)15(22)19-13(17(25)26)6-9-7-18-12-5-3-2-4-10(9)12/h2-5,7-8,13,18H,6H2,1H3,(H,19,22)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIOPJOIRHXWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B6100852.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6100856.png)
![1-(2-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6100862.png)
![N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6100877.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100885.png)

![3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B6100904.png)
![4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B6100911.png)
![ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6100914.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6100934.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
![dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B6100947.png)
![N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6100950.png)
![1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol](/img/structure/B6100955.png)